molecular formula C11H12Cl2N2O5 B151781 Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- CAS No. 7387-98-6

Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-

Cat. No.: B151781
CAS No.: 7387-98-6
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-BDAKNGLRSA-N
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Description

Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-, also known as Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-, is a useful research compound. Its molecular formula is C11H12Cl2N2O5 and its molecular weight is 323.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Herbicide Analysis

  • Acetochlor and similar compounds, closely related to the queried chemical, are analyzed for their metabolism in human and rat liver microsomes. These studies contribute to understanding the biochemical pathways and potential environmental and health impacts of such herbicides (Coleman et al., 2000).

Synthesis for Polybenzimidazoles

  • Research into synthesizing new AB-type monomers for polybenzimidazoles using N-(4,5-dichloro-2-nitrophenyl)acetamide has been conducted, indicating potential applications in polymer science and materials engineering (Begunov & Valyaeva, 2015).

Characterization of Potential Pesticides

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, similar in structure to the queried chemical, have been characterized as potential pesticides using X-ray powder diffraction, highlighting their significance in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Research on 2-(substituted phenoxy) acetamide derivatives, which are structurally related to the queried compound, demonstrates potential anticancer, anti-inflammatory, and analgesic properties, suggesting possible medical applications (Rani et al., 2014).

Bioactive Nitrosylated and Nitrated Derivatives

  • Studies on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, related to the queried chemical, present an alternative pathway to 2-amidophenol-derived phytotoxic metabolites, significant in the field of biochemistry and plant science (Girel et al., 2022).

Chemoselective Acetylation in Antimalarial Drug Synthesis

  • The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was explored, indicating a pharmaceutical application (Magadum & Yadav, 2018).

Solvatochromism and IR Spectrum Analysis

  • Research on N-(4-Methyl-2-nitrophenyl)acetamide explores its solvatochromism and the effects on its infrared spectrum, contributing to the field of physical chemistry (Krivoruchka et al., 2004).

Crystal Structure Analysis

  • The study of 2,2-Dichloro-N-(3-nitrophenyl)acetamide's crystal structure contributes to the understanding of molecular conformations and interactions in crystallography (Gowda, Foro, & Fuess, 2008).

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224457
Record name Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-98-6
Record name D-erythro-Chloramphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7387-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Chloramphenicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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